molecular formula C9H12F3NO B164891 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole CAS No. 130719-83-4

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole

Cat. No. B164891
CAS RN: 130719-83-4
M. Wt: 207.19 g/mol
InChI Key: BHRJDFHVOCWREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole is a chemical compound that is widely used in scientific research applications. It is a pyrrole derivative that has been shown to have a range of biochemical and physiological effects. In We will also discuss the scientific research applications of this compound and list future directions for research.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It is thought to enhance the activity of GABA-A receptors, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
In addition to its anxiolytic and sedative effects, 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole has been shown to have a range of other biochemical and physiological effects. It has been shown to have anticonvulsant activity, and has been studied as a potential treatment for epilepsy. It has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole in lab experiments is its high potency and selectivity. It has been shown to be effective at low doses, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential for toxicity. It has been shown to have toxic effects in high doses, and caution should be taken when handling this compound.

Future Directions

There are many potential future directions for research on 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole. One area of research could be to further investigate its mechanism of action and how it interacts with the GABA-A receptor. Another area of research could be to study its potential for treating other neurological and inflammatory conditions. Additionally, research could be conducted to explore the potential for developing new derivatives of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole involves the reaction of 2-ethoxy-1-methyl-1H-pyrrole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in anhydrous acetonitrile. The product is obtained in good yield and can be purified by column chromatography.

Scientific Research Applications

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole has been used in a range of scientific research applications. One of the main areas of research has been in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, and has been studied as a potential treatment for anxiety and insomnia.

properties

IUPAC Name

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c1-3-14-8-5-4-7(13(8)2)6-9(10,11)12/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJDFHVOCWREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(N1C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole

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